3-methylpyridine-2-sulfonic Acid

Descripción general

Descripción

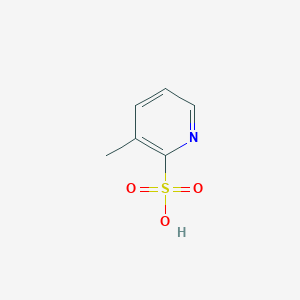

3-Methylpyridine-2-sulfonic acid is an organic compound belonging to the class of pyridine derivatives It features a methyl group at the third position and a sulfonic acid group at the second position on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylpyridine-2-sulfonic acid typically involves the sulfonation of 3-methylpyridine. One common method includes the reaction of 3-methylpyridine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Reaction Example: [ \text{C}_6\text{H}_7\text{N} + \text{SO}_3 \rightarrow \text{C}_6\text{H}_6\text{N(SO}_3\text{H}) ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the sulfonation process.

Análisis De Reacciones Químicas

Types of Reactions

3-Methylpyridine-2-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of corresponding amines.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Organic Synthesis

Catalytic Applications

3-Methylpyridine-2-sulfonic acid is employed as a catalyst in the synthesis of pyridine derivatives. It has been particularly effective when used in conjunction with magnetic nanoparticles, facilitating multicomponent reactions. These nano-catalysts allow for easy separation from reaction mixtures using an external magnet, enhancing the practicality of the synthesis process.

Synthesis of Sulfonyl Compounds

The compound is also utilized in the preparation of substituted pyridine-3-sulfonyl chlorides, sulfonic acids, and sulfonyl amides. This synthesis typically involves the diazotation of substituted 3-aminopyridines followed by substitution reactions with sulfonyl groups. The resulting compounds serve as valuable intermediates in further chemical transformations.

Environmental Science

High-Performance Liquid Chromatography (HPLC)

this compound has been integrated into HPLC methods for the simultaneous determination of various pyridine compounds in soil samples. The method employs advanced chromatography systems, such as the Thermo Scientific Dionex UltiMate 3000 Rapid Separation LC (RSLC), providing sensitive and efficient detection capabilities. This application is crucial for environmental monitoring and assessing soil contamination by pyridines.

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activities against various pathogens. For instance, studies have shown that certain pyridine derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal properties against species like Candida albicans. These findings suggest potential therapeutic applications for derivatives of this compound in treating infections .

Coordination Chemistry

The compound's ability to form stable complexes with metal ions opens avenues for its use in developing new materials with specific functionalities, such as sensors and catalysts. Interaction studies have demonstrated that these complexes can exhibit unique properties compared to their individual components, contributing to advancements in material science.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-methylpyridine-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, which can influence the activity of enzymes and other proteins. The methyl group can also affect the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Methylpyridine-4-sulfonic acid

- 2-Methylpyridine-3-sulfonic acid

- 4-Methylpyridine-2-sulfonic acid

Uniqueness

3-Methylpyridine-2-sulfonic acid is unique due to the specific positioning of the methyl and sulfonic acid groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis and a useful tool in biological and medicinal research.

Actividad Biológica

3-Methylpyridine-2-sulfonic acid (CAS Number: 2762782) is an organic compound that has garnered attention for its biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's properties, mechanisms of action, and its implications in various biological contexts.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₆H₇NO₃S

- Molecular Weight : 175.19 g/mol

The compound features a pyridine ring substituted with a methyl group and a sulfonic acid group, which contributes to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties. Studies have shown that derivatives of pyridine sulfonic acids can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae at varying concentrations, suggesting potential applications in treating bacterial infections .

- Enzyme Inhibition : It has been noted that certain pyridine derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they may inhibit α/β-hydrolase domain-containing proteins, which are implicated in various physiological processes including lipid metabolism and inflammation .

- Cellular Mechanisms : The compound may influence cellular signaling pathways, particularly those involving NF-kappa-B, which plays a crucial role in immune response and inflammation. The translocation of certain proteins to the nucleus upon stimulation suggests that this compound could modulate inflammatory responses .

Antibacterial Activity

A study evaluating the antibacterial efficacy of this compound derivatives found that specific modifications to the molecular structure enhanced activity against key pathogens. The minimum inhibitory concentration (MIC) values indicated significant potency against S. pneumoniae, with some derivatives showing MICs as low as 4 μg/mL .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 17g | 4 | Streptococcus pneumoniae |

| 9g | 32–256 | Enterococcus faecalis |

| 17a | 8 | Bacillus subtilis |

Enzyme Inhibition Studies

In vitro studies have demonstrated that certain derivatives of pyridine sulfonic acids can selectively inhibit enzymes like ABHD3, which are involved in lipid signaling pathways. This inhibition was quantified using IC50 values, revealing promising potential for therapeutic applications in metabolic disorders .

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| ABHD3 | Competitive | 0.14 |

| ABHD4 | Non-competitive | 0.03 |

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Toxicological assessments indicate potential irritant effects on skin and mucous membranes upon exposure, necessitating careful handling in laboratory settings . Long-term exposure studies are required to fully understand any chronic effects.

Propiedades

IUPAC Name |

3-methylpyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-3-2-4-7-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDKQNSTGLBIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376446 | |

| Record name | 3-methylpyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223480-78-2 | |

| Record name | 3-methylpyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.